1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate

Catalog No.
S13373063
CAS No.
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl ox...

Product Name

1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate

IUPAC Name

(1-cyclohexa-1,5-dien-1-yl-2-methylpropan-2-yl) 1,3-oxazole-4-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-14(2,8-11-6-4-3-5-7-11)18-13(16)12-9-17-10-15-12/h4,6-7,9-10H,3,5,8H2,1-2H3

InChI Key

AZUKEHQOJHHIDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CCCC=C1)OC(=O)C2=COC=N2

1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate is a complex organic compound characterized by its unique structure and functional groups. The molecular formula for this compound is C14H17NO3, with a molecular weight of approximately 247.29 g/mol. The compound features a cyclohexadiene moiety, which contributes to its reactivity and potential biological activity. This compound is notable for its oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms.

The chemical behavior of 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate can be attributed to the presence of the cyclohexadiene and oxazole functionalities. Common reactions may include:

  • Electrophilic Aromatic Substitution: The cyclohexadiene can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the aromatic system.
  • Nucleophilic Attack: The carbonyl group in the oxazole can be attacked by nucleophiles, leading to various substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylate group may undergo decarboxylation, releasing carbon dioxide.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

Research into the biological activity of 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate indicates that it may exhibit various pharmacological properties. Compounds with similar structures are often investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Specific studies are required to elucidate its exact biological mechanisms and therapeutic potential.

Several methods can be employed to synthesize 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors containing both an alkene and an amine or carboxylic acid, cyclization can lead to the formation of the oxazole ring.
  • Functional Group Transformations: The introduction of the carboxylate group can be achieved through esterification reactions involving alcohols and carboxylic acids.
  • Multi-step Synthesis: A combination of functional group interconversions and cyclization steps may be necessary to construct the entire molecular framework.

The unique structure of 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate suggests potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its anticipated biological activities.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate can provide insights into its binding affinities and mechanisms of action. These studies typically involve:

  • In Vitro Binding Assays: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Molecular Docking Studies: Computational methods can predict how this compound might fit into active sites of target proteins.

Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-MethylcyclohexeneContains a methyl group on cyclohexeneLess functionalized compared to the target compound
β-Curcumene (CAS No. 28976-67-2)Similar cyclohexadiene structureKnown for anti-inflammatory properties
2-MethylpropanalAliphatic aldehydeSimpler structure with no heterocycles
3-Methylisoborneol (CAS No. 124-48-3)Terpene derivativeExhibits distinct odor properties

The uniqueness of 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate lies in its combination of a cyclohexadiene moiety with an oxazole ring, which may confer specific biological activities not present in other similar compounds. Further research is necessary to fully explore its properties and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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